N-(butan-2-yl)thian-4-amine N-(butan-2-yl)thian-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764659
InChI: InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H19NS
Molecular Weight: 173.32 g/mol

N-(butan-2-yl)thian-4-amine

CAS No.:

Cat. No.: VC17764659

Molecular Formula: C9H19NS

Molecular Weight: 173.32 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)thian-4-amine -

Specification

Molecular Formula C9H19NS
Molecular Weight 173.32 g/mol
IUPAC Name N-butan-2-ylthian-4-amine
Standard InChI InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3
Standard InChI Key NBDVVBQZQIZCAI-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1CCSCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Butan-2-yl)thian-4-amine features a six-membered tetrahydrothiopyran ring, a saturated sulfur-containing heterocycle, with a secondary amine group (-NH-) at the 4-position. The butan-2-yl substituent (CH(CH2CH3)CH2-\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{-}) introduces a branched alkyl chain, imparting steric bulk and influencing the compound’s electronic profile. The sulfur atom in the thian ring contributes to the molecule’s polarity, while the amine group enables hydrogen bonding and nucleophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H19NS\text{C}_9\text{H}_{19}\text{NS}
Molecular Weight173.32 g/mol
Purity≥95% (HPLC)
CAS Number1153348-16-3
Discontinued StatusYes (commercial availability)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Ring-Closing Strategies: Cyclization of 4-mercaptoamines with α,ω-dihaloalkanes.

  • Amine Alkylation: Direct alkylation of thian-4-amine with 2-bromobutane under basic conditions .

Route 1: Thian Ring Formation

  • Step 1: React 4-aminobutan-1-thiol with 1,5-dibromopentane in the presence of K2CO3\text{K}_2\text{CO}_3 to form the thian ring.

  • Step 2: Alkylate the secondary amine with 2-bromobutane using NaH as a base .

Route 2: Direct Alkylation

  • Step 1: Protect thian-4-amine with a tert-butoxycarbonyl (Boc) group.

  • Step 2: Perform alkylation with 2-bromobutane using LiHMDS\text{LiHMDS} as a strong base.

  • Step 3: Deprotect with trifluoroacetic acid to yield the final product .

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield40–50%60–70%
Purity90–95%≥95%
Key ChallengeOver-alkylationBoc-deprotection efficiency

Reactivity and Functionalization

Nucleophilic Amine Reactions

The secondary amine undergoes typical reactions:

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) .

  • Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides .

  • Mannich Reactions: Participates in three-component couplings with aldehydes and ketones .

Sulfur-Based Reactivity

The thian ring’s sulfur atom can be oxidized to sulfoxides or sulfones using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA}, altering the ring’s electronic properties .

Structurally analogous amines are cited in patents as intermediates for herbicides and plant growth regulators . For example, US20040157739A1 describes bicyclic amine derivatives with phytotoxic activity, suggesting that N-(butan-2-yl)thian-4-amine could serve as a precursor for similar bioactive agents .

Pharmaceutical Intermediates

The compound’s amine and sulfur motifs are common in antiviral and antibacterial agents. For instance, thiomorpholine derivatives exhibit protease inhibition, implying potential utility in drug discovery .

Comparative Analysis with Related Amines

Table 3: Structural and Functional Comparison

CompoundStructureKey DifferencesApplications
N-(Butan-2-yl)thian-4-amineThian ring, branched alkylHigher steric bulkAgrochemical intermediates
Tetrahydrothiophene-3-amineFive-membered ringReduced ring strainSolvent additives
4-AminothiacyclohexaneNo alkyl substitutionLower lipophilicityPolymer modifiers

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